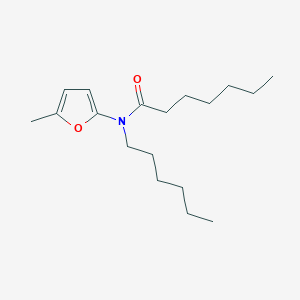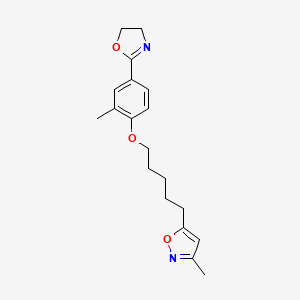
(2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate is a complex organic compound characterized by its tetrahydrofuran ring structure and nitrobenzoyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the tetrahydrofuran ring.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the hydroxyl groups with 4-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could introduce carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl benzoate
- (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 3-nitrobenzoate
Uniqueness
What sets (2R,3S,5S)-5-Methoxy-2-(((4-nitrobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-nitrobenzoate apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. The presence of two nitrobenzoyl ester groups, in particular, may confer distinct properties that are not observed in its analogs.
Eigenschaften
Molekularformel |
C20H18N2O10 |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
[(2R,3S,5S)-5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3/t16-,17+,18-/m0/s1 |
InChI-Schlüssel |
NGKKKFKTIZCIEN-KSZLIROESA-N |
Isomerische SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


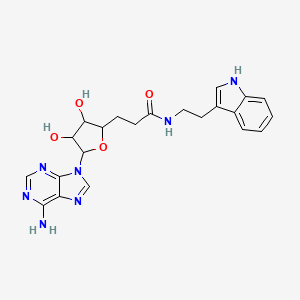
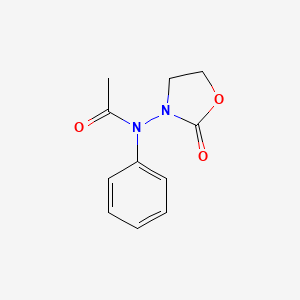
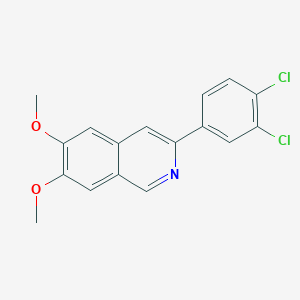
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)

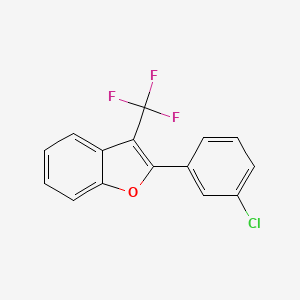
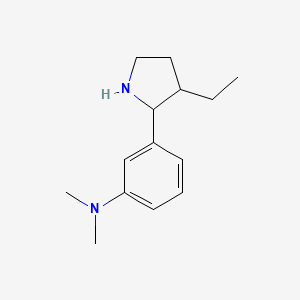
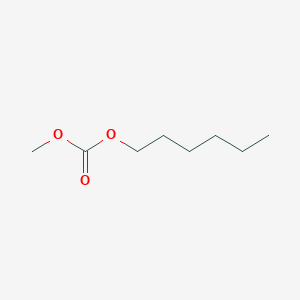

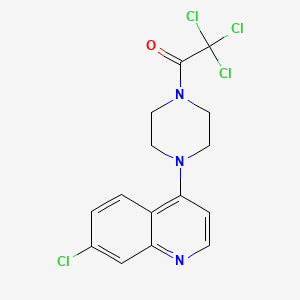
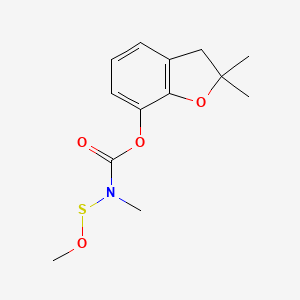
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
